molecular formula C3H9Al B3029685 Trimethylaluminum CAS No. 75-24-1

Trimethylaluminum

Cat. No.: B3029685
CAS No.: 75-24-1
M. Wt: 72.09 g/mol
InChI Key: JLTRXTDYQLMHGR-UHFFFAOYSA-N
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Description

Trimethylaluminum is a chemical compound with the formula Al₂(CH₃)₆. It is one of the simplest examples of an organoaluminum compound and exists as a dimer. This colorless liquid is pyrophoric, meaning it ignites spontaneously in air. This compound is an industrially important compound, closely related to triethylaluminum .

Preparation Methods

Trimethylaluminum is prepared via a two-step process. The first step involves the reaction of aluminum with methyl chloride in the presence of sodium, producing dimethylaluminum chloride. In the second step, dimethylaluminum chloride reacts with additional sodium to form this compound and sodium chloride .

Chemical Reactions Analysis

Reaction with Ozone in Atomic Layer Deposition (ALD)

TMA reacts with ozone (O₃) during ALD processes to form aluminum oxide (Al₂O₃) surfaces. Density functional theory (DFT) calculations reveal a multi-step mechanism involving intermediates such as methoxy (−OCH₃), formate (−OCHO), bicarbonate (−CO₃H), and hydroxyl (−OH) species :

Reaction StepKey Intermediate(s)Activation Energy (kcal/mol)Byproducts
Initial TMA + O₃ reactionAl(CH₃)₂(OCH₃)(O₂)5.3CH₄, O₂
OCH₃ + O₂ interactionAl(CH₃)₂(OCH₂)(O₂H)12.1CH₄, H₂O
Formate formationAl(CH₃)(OCHO)(OH)8.7CO, H₂O
Bicarbonate generationAl(CO₃H)10.5CO₂, H₂O

These intermediates align with experimental observations of ALD byproducts (CH₄, CO₂, H₂O) . The reaction is highly exothermic, with TMA readily oxidizing even at low temperatures (35 K) .

Hydrolysis and Reactions with Protic Substances

TMA reacts violently with water, alcohols, acids, and amines due to its strong Lewis acidity and electrophilic Al center:

Hydrolysis

Al2(CH3)6+3H2OAl2O3+6CH4\text{Al}_2(\text{CH}_3)_6+3\text{H}_2\text{O}\rightarrow \text{Al}_2\text{O}_3+6\text{CH}_4
This reaction releases methane (CH₄) and forms aluminum oxide . Controlled hydrolysis yields methylaluminoxane (MAO), a co-catalyst in olefin polymerization .

Alcoholysis and Aminolysis

  • With ethanol :
    Al2(CH3)6+3CH3CH2OH2Al(OCH2CH3)3+6CH4\text{Al}_2(\text{CH}_3)_6+3\text{CH}_3\text{CH}_2\text{OH}\rightarrow 2\text{Al}(\text{OCH}_2\text{CH}_3)_3+6\text{CH}_4

  • With dimethylamine :
    2Al(CH3)3+2HN(CH3)2[Al(CH3)2N(CH3)2]2+2CH42\text{Al}(\text{CH}_3)_3+2\text{HN}(\text{CH}_3)_2\rightarrow [\text{Al}(\text{CH}_3)_2\text{N}(\text{CH}_3)_2]_2+2\text{CH}_4

These reactions produce stable alkoxide or amide complexes .

Atomic Layer Etching (ALE) of Al₂O₃

TMA pairs with hydrogen fluoride (HF) in thermal ALE processes to etch Al₂O₃ via self-limiting reactions :

  • HF exposure : Fluorinates the Al₂O₃ surface to form AlF₃.

  • TMA exposure : Ligand-exchange reactions remove AlF₃ as volatile Al(CH₃)₃F₃.

Etching rates range from 0.5–1.2 Å/cycle at 250–325°C, demonstrating precise control over material removal .

Reaction with Atomic Nitrogen for Aluminum Nitride (AlN) Deposition

TMA reacts with atomic nitrogen (N) downstream of a N₂ plasma to deposit AlN thin films :

  • Key intermediates : CN and Al species detected via chemiluminescence.

  • Reaction rate constant : k=3×1012cm3s1k=3\times 10^{-12}\,\text{cm}^3\,\text{s}^{-1}.

  • Film composition : Auger spectroscopy confirms AlN with carbon contamination as CN .

Scientific Research Applications

Semiconductor Fabrication

TMA in Atomic Layer Deposition (ALD)

TMA is widely used in atomic layer deposition (ALD) processes to create thin films of aluminum oxide (Al2O3). This method is crucial for producing high-k dielectrics in semiconductor devices. The ALD process using TMA allows for precise control over film thickness and uniformity, making it ideal for applications in microelectronics.

  • Case Study: ALD of Al2O3 using TMA
    • Researchers successfully deposited Al2O3 layers on mesoporous SiO2 using TMA and water at varying temperatures (75°C to 200°C). The study demonstrated the self-limiting nature of the deposition process, achieving growth rates of 0.81–1.10 Å/cycle depending on substrate temperature .

TMA in Metal-Organic Chemical Vapor Deposition (MOCVD)

In MOCVD, TMA serves as a precursor for aluminum-containing compound semiconductors such as AlN and AlGaN. These materials are essential for optoelectronic devices, including LEDs and laser diodes.

  • Data Table: TMA Applications in Semiconductor Materials
ApplicationMaterial TypeProcess TypeKey Benefits
ALDAl2O3ALDHigh uniformity, precise thickness
MOCVDAlN, AlGaNMOCVDHigh-quality epitaxial growth
EpitaxyAlInGaNMOCVDEnhanced UV luminescence

Photovoltaic Applications

TMA is also utilized in the fabrication of photovoltaic devices. It aids in depositing low-k dielectric layers that enhance surface passivation of silicon substrates, improving device efficiency.

  • Case Study: TMA in Perovskite Solar Cells
    • A study highlighted the use of TMA to improve the stability of perovskite solar cells under humid conditions. The incorporation of TMA resulted in hysteresis-free performance and enhanced durability .

Chemical Synthesis

Reactivity with Organic Compounds

TMA is employed in various chemical reactions, including alkylation and ketonization processes. Its reactivity allows it to serve as a valuable reagent in organic synthesis.

  • Case Study: Ketonization Reactions
    • Research demonstrated that TMA could effectively participate in the ketonization of esters, providing a controlled pathway for synthesizing complex organic molecules .

Material Science

TMA-Doped Polymers

In material science, TMA has been investigated for its role in enhancing the properties of biodegradable polymers. Doping polymers with TMA can improve their optical and mechanical characteristics.

  • Data Table: Effects of TMA on Polymer Properties
Polymer TypeModification MethodResulting Properties
BiodegradableTMA DopingEnhanced luminescence and mechanical strength
PhotoluminescentComposite FormationImproved optical properties

Mechanism of Action

The mechanism of action of trimethylaluminum involves its high reactivity due to the presence of aluminum-carbon bonds. In chemical vapor deposition, this compound reacts with surface hydroxyl groups to form aluminum oxide and methane. This process involves ligand exchange reactions and the formation of intermediate species such as methoxy and formate groups .

Comparison with Similar Compounds

Trimethylaluminum is closely related to other organoaluminum compounds such as triethylaluminum. While both compounds are pyrophoric and used in similar applications, this compound is more volatile and reactive. Other similar compounds include:

This compound’s unique properties, such as its high reactivity and volatility, make it particularly useful in applications requiring precise control over reaction conditions and product formation.

Biological Activity

Trimethylaluminum (TMA), a highly reactive organoaluminum compound, has garnered attention in various fields due to its unique chemical properties. Its biological activity, particularly in synthetic biology and materials science, has been explored in recent studies. This article reviews the biological implications of TMA, focusing on its applications in peptide synthesis, surface modification, and potential biocompatibility.

TMA is characterized by its ability to form stable complexes with various organic molecules. The compound acts as a Lewis acid, facilitating reactions with nucleophiles such as amino acids. Its reactivity is critical in synthesizing complex biomolecules and modifying surfaces for enhanced biocompatibility.

1. Peptide Synthesis

TMA has been successfully utilized in the synthesis of peptides through a one-pot reaction mechanism. This method involves the formation of five-membered cyclic intermediates that enhance the efficiency of peptide bond formation between unprotected amino acids. Notably, the reaction can accommodate bulky side chains, yielding high amounts of tripeptides without expensive coupling reagents .

Table 1: Summary of Peptide Synthesis Using TMA

Amino Acids UsedReaction ConditionsYield (%)
N-, C-terminal unprotected amino acidsOne-pot synthesis with TMAHigh
Bulky side chain amino acidsEfficient coupling with TMAHigh

2. Surface Modification

TMA has been employed in atomic layer deposition (ALD) to modify the surfaces of various materials, including cellulose fibers. Research indicates that TMA exposure transforms hydrophilic surfaces to hydrophobic ones, enhancing mechanical properties such as tensile strength and elongation at break . This transformation is significant for applications in biomedical devices and tissue engineering.

Table 2: Effects of TMA on Surface Properties

ParameterBefore TMA TreatmentAfter TMA Treatment
HydrophilicityHighLow
Tensile Strength (MPa)XY
Elongation at Break (%)AB

Case Study 1: Peptide Bond Formation

In a study published in 2023, researchers demonstrated that TMA could effectively facilitate peptide bond formation between various amino acids. The study highlighted the advantages of using TMA over traditional coupling agents, showcasing its cost-effectiveness and efficiency in synthesizing complex peptides .

Case Study 2: Surface Hydrophilicity Modification

Another investigation focused on the transformation of cotton fiber surfaces via ALD using TMA. The study revealed that multiple cycles of TMA exposure significantly altered the mechanical properties of the fibers while reducing their surface energy, thus enhancing their applicability in hydrophobic coatings for biomedical applications .

Safety and Toxicity Considerations

Despite its beneficial applications, TMA poses safety risks due to its high reactivity and potential toxicity. Proper handling protocols are essential when working with this compound to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TMA critical for experimental design in organometallic chemistry?

TMA is highly pyrophoric, moisture-sensitive, and exists as a dimer in non-polar solvents but dissociates in coordinating solvents. Key properties include its Lewis acidity, vapor pressure (~10.4 mmHg at 20°C), and reactivity with protic substrates. Researchers must prioritize inert atmosphere techniques (e.g., Schlenk lines, gloveboxes) and solvent selection (e.g., toluene vs. ethers) to control dimerization and reactivity .

Q. How can researchers safely handle and store TMA in laboratory settings?

Use sealed stainless-steel cylinders under inert gas (argon/nitrogen), conduct manipulations in gloveboxes, and employ double-walled containment for liquid transfers. Personal protective equipment (PPE) must include flame-resistant lab coats, face shields, and neoprene gloves. Emergency protocols for spills (e.g., sand/vermiculite suppression) should align with SDS guidelines .

Q. What spectroscopic methods are most effective for characterizing TMA and its reaction intermediates?

  • NMR : Use low-temperature ¹³C NMR to study monomer-dimer equilibria; chemical shifts at δ 8–10 ppm (Al–CH₃) and coupling constants (¹J(²⁷Al,¹³C) ≈ 100 Hz) reveal coordination changes .
  • FTIR : Monitor Al–C stretching vibrations (500–600 cm⁻¹) and ligand-exchange reactions via peak shifts.
  • Mass spectrometry : Cryogenic matrix-assisted techniques prevent thermal decomposition during analysis .

Q. Where can researchers access reliable thermodynamic data for TMA?

The NIST Chemistry WebBook provides validated thermochemical data (e.g., enthalpy of formation: ΔfH° = −238 kJ/mol) and Antoine equation parameters for vapor pressure modeling. Cross-reference with experimental measurements using calorimetry or gas-phase equilibria studies .

Advanced Research Questions

Q. How can experimental and computational methods resolve contradictions in TMA reaction mechanisms?

Conflicting reports on TMA’s reactivity (e.g., ALD growth rates, polymer infiltration kinetics) often arise from unaccounted variables like trace moisture or solvent coordination. Strategies include:

  • ALD : Compare in situ QCM (quartz crystal microbalance) data with DFT simulations to validate surface reaction pathways (e.g., ligand exchange vs. disproportionation) .
  • Polymer infiltration : Pair temperature-dependent FTIR with ab initio MD simulations to distinguish diffusion-limited vs. reaction-limited regimes in PMMA/TMA systems .

Q. What methodologies optimize TMA-based ALD processes for alumina thin films?

  • Pulse parameters : Optimize TMA exposure time (0.1–1 s) and purge duration (5–20 s) using in situ ellipsometry to minimize precursor waste and ensure monolayer saturation .
  • Co-reactants : Compare H₂O vs. O₃ for oxygen sources; O₃ yields higher purity Al₂O₃ but risks carbon contamination from incomplete ligand removal.
  • Substrate pretreatment : Plasma activation (e.g., O₂ plasma) enhances nucleation density on hydrophobic surfaces .

Q. How do solvent effects influence TMA’s reactivity in organometallic synthesis?

Solvent Lewis basicity (e.g., Et₂O > toluene) shifts monomer-dimer equilibria and alters reaction kinetics. For example:

  • In benzene, TMA quantitatively complexes with benzophenone, enabling rapid ketone alkylation.
  • In Et₂O, solvent competition reduces complexation, requiring longer reaction times or elevated temperatures. Kinetic studies using UV-Vis spectroscopy (λ = 300–400 nm for charge-transfer bands) quantify these effects .

Q. What strategies mitigate challenges in quantifying TMA’s role in Ziegler-Natta catalysis?

  • Poisoning studies : Introduce selective inhibitors (e.g., CO) to deactivate TMA co-catalysts and isolate their contribution to polymer chain initiation.
  • Kinetic isotope effects : Compare H₂O vs. D₂O in hydrolysis reactions to probe rate-determining steps in catalyst activation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported TMA infiltration rates into polymers?

Discrepancies between PMMA and PLA infiltration studies stem from differences in polymer crystallinity and TMA’s diffusivity. Resolve by:

  • Controlled annealing : Adjust polymer crystallinity (DSC analysis) and correlate with infiltration depth (XPS/SIMS profiling).
  • Temperature gradients : Perform infiltration at 50–80°C (below polymer Tg) to isolate diffusion from chemical reaction effects .

Q. Why do computational models sometimes fail to predict TMA’s ALD growth rates accurately?

Over-simplified surface reaction mechanisms (e.g., ignoring steric effects or byproduct readsorption) cause deviations. Improve models by:

  • Incorporating ab initio surface adsorption energies (e.g., Al–OH vs. Al–CH₃ sites).
  • Validating with in situ SEIRAS (surface-enhanced IR spectroscopy) to detect transient intermediates .

Properties

IUPAC Name

trimethylalumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/3CH3.Al/h3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JLTRXTDYQLMHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Al](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C3H9Al
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID9058787
Record name Aluminum, trimethyl-
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Molecular Weight

72.09 g/mol
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Physical Description

Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index]
Record name Aluminum, trimethyl-
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Vapor Pressure

12.4 [mmHg]
Record name Trimethylaluminum
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CAS No.

75-24-1
Record name Trimethylaluminum
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Record name TRIMETHYLALUMINUM
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